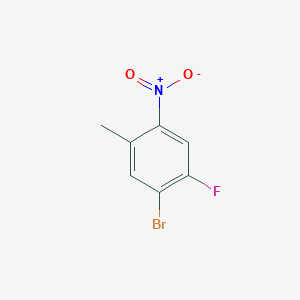

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It has an average mass of 234.023 Da and a monoisotopic mass of 232.948761 Da .

Synthesis Analysis

The synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be achieved from 2-Bromo-4-fluorotoluene . It can also undergo palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be represented by the formula C7H5BrFNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can undergo various reactions. For instance, it can undergo a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand . It can also undergo a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene has a predicted boiling point of 287.8±35.0 °C and a predicted density of 1.696±0.06 g/cm3 . It is slightly soluble in water .科学研究应用

Pharmaceutical Research

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its nitro group, in particular, is a functional moiety that can be transformed into amino derivatives, which are key building blocks for many drugs. For instance, the compound could be used to create intermediates for anti-inflammatory medications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. The presence of multiple substituents like bromo, fluoro, and nitro groups allows for selective reactions, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to synthesize complex organic molecules .

Material Science

The bromo and nitro groups of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene make it a potential candidate for the development of novel materials. It could be used in the synthesis of organic semiconductors or as a precursor for conducting polymers, which are essential in creating advanced electronic devices .

Analytical Chemistry

This compound’s distinct spectral properties can be advantageous in analytical chemistry. It can serve as a standard for calibrating instruments or as a reagent in the development of new analytical methods, particularly those involving halogenated aromatic compounds .

Agriculture

While direct applications in agriculture for this specific compound are not well-documented, similar halogenated nitrobenzenes have been explored for their potential use in the synthesis of agrochemicals. These could include pesticides or herbicides, where the compound’s reactivity could be harnessed to create effective formulations .

Environmental Studies

In environmental studies, 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene could be used as a model compound to study the environmental fate of halogenated aromatics. Its degradation pathways, interaction with soil and water, and potential bioaccumulation can provide insights into pollution control and remediation strategies .

安全和危害

属性

IUPAC Name |

1-bromo-2-fluoro-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULASDABKIDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)